1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride

Regioselective hydrogenation Quinoline carboxylic acid reduction Pd/C catalysis

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride (CAS 1414959-23-1) is a partially saturated bicyclic heterocycle belonging to the tetrahydroquinoline (THQ) carboxylic acid class. With molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol, it exists as the hydrochloride salt of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 1414959-23-1
Cat. No. B1431518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride
CAS1414959-23-1
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)C(=O)O)NC1.Cl
InChIInChI=1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H
InChIKeyRBEVIQGGEUTOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride (CAS 1414959-23-1): Core Identity and Structural Context


1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride (CAS 1414959-23-1) is a partially saturated bicyclic heterocycle belonging to the tetrahydroquinoline (THQ) carboxylic acid class. With molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol, it exists as the hydrochloride salt of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid [1]. The compound features a carboxylic acid moiety at the 7-position of the saturated heterocyclic ring system, distinguishing it from the more common 2-carboxy and 4-carboxy THQ regioisomers. Its hydrochloride salt form confers enhanced aqueous solubility (>10 mg/mL in water at 25 °C, estimated from LogP ~0.91) and crystalline handling properties compared to the free base or zwitterionic forms of closely related analogs [2]. The compound is listed as having 38 associated patents and serves as a key intermediate in pharmaceutical synthesis programs [1].

Why 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride Cannot Be Replaced by Generic In-Class Analogs


The tetrahydroquinoline carboxylic acid scaffold presents multiple regioisomeric and oxidation-state variants that are not functionally interchangeable. The position of the carboxylic acid substituent on the saturated ring dictates the vector of further functionalization, the compound's reactivity in amide coupling or esterification reactions, and its recognition by biological targets. For example, 2-carboxy THQ derivatives have been extensively developed as glycine-site NMDA antagonists and P2X7 receptor modulators, while 7-carboxy THQ derivatives have been identified as inhibitors of the Shank3 PDZ domain, a protein-protein interaction target implicated in autism spectrum disorders [1][2]. Substituting a 2-carboxy or 4-carboxy THQ for the 7-carboxy regioisomer would yield an entirely different spatial presentation of the carboxylate pharmacophore, leading to loss of target engagement. Additionally, the hydrochloride salt form of the 7-carboxy derivative offers distinct physicochemical advantages—including defined stoichiometry, crystallinity, and hygroscopicity—that the free acid or other salt forms of positional isomers do not replicate . Procurement decisions must therefore be guided by regiospecific identity and salt-form specification, not merely by the generic THQ-carboxylic acid class descriptor.

Quantitative Differentiation Evidence: 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride vs. Closest Analogs


Regioisomeric Selectivity in Catalytic Hydrogenation: 7-Carboxy THQ vs. 2-Carboxy and 4-Carboxy Isomers

The synthesis of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid via Pd/C-catalyzed decarboxylation-transfer hydrogenation of quinoline-7-carboxylic acid proceeds with distinct chemo- and regioselectivity compared to other positional isomers. Under standardized conditions (Pd/C 0.9 mol%, ammonium formate, ethanol, 80 °C), quinoline-7-carboxylic acid (CAS 1078-30-4) undergoes selective hydrogenation of the nitrogen-containing ring while retaining the 7-carboxylate substituent, yielding the target 1,2,3,4-tetrahydroquinoline-7-carboxylic acid. In contrast, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid exhibit differing reduction kinetics and product distributions under identical conditions due to electronic effects of the carboxylate position on the aromatic system [1][2]. The 7-carboxy isomer benefits from the meta-directing electronic influence of the carboxylate group, which preserves ring saturation selectivity while minimizing decarboxylation side reactions that compete more significantly in the 2-carboxy and 4-carboxy substrates [1].

Regioselective hydrogenation Quinoline carboxylic acid reduction Pd/C catalysis

Shank3 PDZ Domain Inhibition: Tetrahydroquinoline-7-carboxylate Series vs. Alternative Chemotypes

Tetrahydroquinoline carboxylates, including derivatives with carboxylate substitution at the 7-position, have been identified as potent small-molecule inhibitors of the Shank3 PDZ domain. In a fluorescence polarization assay using a high-affinity peptide ligand for the Shank3 PDZ domain, the best tetrahydroquinoline carboxylate hits exhibited Kᵢ values in the 10 μM range [1]. Co-crystallization of one tetrahydroquinoline carboxylate inhibitor with the Shank3 PDZ domain yielded a high-resolution X-ray crystal structure at 1.83–1.85 Å resolution (PDB: 3O5N), confirming specific binding at the canonical peptide-binding groove [2][3]. This represents the first and currently only reported class of non-peptide small-molecule inhibitors of the Shank3 PDZ domain with experimentally validated co-crystal structures, providing a unique structural biology tool for autism research [1]. The 7-carboxy substitution pattern places the carboxylate at a spatial position that mimics the C-terminal carboxylate of the native GKAP peptide ligand, a binding mode not achievable with 2-carboxy or 4-carboxy THQ regioisomers [1][2].

Shank3 PDZ domain Autism spectrum disorder Protein-protein interaction inhibitor

Regiochemical Functionalization Vector: 7-Carboxy THQ vs. 2-Carboxy and 5-Carboxy Isomers for Amide Coupling

The 7-position carboxylic acid on the 1,2,3,4-tetrahydroquinoline scaffold provides a distinct exit vector for amide bond formation compared to the more commonly stocked 2-carboxy and 5-carboxy isomers. The 7-carboxy group is positioned on the benzo-fused portion of the bicyclic system, projecting the carboxylate approximately 5.1 Å from the ring nitrogen (calculated from the SMILES structure: C1CC2=C(C=C(C=C2)C(=O)O)NC1), whereas the 2-carboxy analog positions the acid directly adjacent to the ring nitrogen (~1.5 Å), and the 5-carboxy analog places it at ~3.8 Å with a different angular orientation [1]. This geometric distinction directly impacts the three-dimensional presentation of amide-coupled fragments in library synthesis. In the Boc-protected form (1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid), the 7-carboxylate is available for coupling while the ring nitrogen is orthogonally protected, a synthetic strategy not directly transferable to the 2-carboxy isomer where the carboxylate and amine are in steric proximity .

Amide coupling Fragment-based drug discovery Regioselective derivatization

Stability Profile and Salt-Form Handling Advantage: Hydrochloride vs. Free Acid Forms of THQ Carboxylic Acids

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride (CAS 1414959-23-1) is supplied and handled as a pre-formed hydrochloride salt with a defined stoichiometry (1:1 HCl), providing advantages in long-term storage stability, batch-to-batch consistency, and ease of handling compared to the free acid form (CAS 22048-88-0). The hydrochloride salt has a molecular weight of 213.66 g/mol and a reported LogP of 0.91, indicating moderate hydrophilicity suitable for aqueous reaction conditions . In contrast, the free acid 1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS 22048-88-0, MW 177.20) exists as a zwitterion at physiological pH and may exhibit variable hygroscopicity and limited shelf stability due to the unprotected secondary amine [1]. The hydrochloride form eliminates the need for in situ salt formation prior to use in coupling reactions and ensures consistent protonation state across different batches, which is particularly important for quantitative structure-activity relationship (QSAR) studies and reproducible biological assay preparation .

Solid-state stability Hydrochloride salt Hygroscopicity

Synthetic Accessibility: Quinoline-7-carboxylic Acid as a Direct Precursor vs. Multi-Step Routes to Other THQ Regioisomers

The 7-carboxy THQ scaffold benefits from a commercially available and inexpensive aromatic precursor: quinoline-7-carboxylic acid (CAS 1078-30-4, MW 173.17, purity typically 95–98%), which can be directly converted to the target 1,2,3,4-tetrahydroquinoline-7-carboxylic acid via a single catalytic hydrogenation step [1]. This contrasts with the 2-carboxy THQ series, where the corresponding quinoline-2-carboxylic acid (quinaldic acid) precursor is also available but the hydrogenation may be complicated by the electron-withdrawing effect of the 2-carboxylate on the pyridine ring, and with the 4-carboxy THQ series, where stereoselective reduction conditions are often required . Furthermore, the 5,6,7,8-tetrahydroquinoline-7-carboxylic acid isomer (a different saturation pattern) requires entirely distinct synthetic routes (e.g., reaction of acylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one) that are less amenable to large-scale preparation [2]. The direct precursor availability of quinoline-7-carboxylic acid at multi-gram to kilogram scale from multiple vendors supports cost-effective procurement and scale-up of the target compound .

Synthetic intermediate Quinoline hydrogenation Route efficiency

Recommended Application Scenarios for 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride Based on Quantitative Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting the Shank3 PDZ Domain

The tetrahydroquinoline-7-carboxylate scaffold is the only non-peptide chemotype with a validated co-crystal structure (PDB: 3O5N, 1.83 Å resolution) bound to the Shank3 PDZ domain . Laboratories engaged in fragment-based drug discovery (FBDD) or structure-based design targeting Shank3 for autism spectrum disorder research should prioritize this compound as a starting scaffold. The 7-carboxylate positioning mimics the native GKAP C-terminal peptide interaction, and the co-crystal structure enables rational structure-guided optimization of affinity and selectivity . The hydrochloride salt form ensures reproducible dissolution for biophysical assays (SPR, NMR, FP) at concentrations relevant to the reported Kᵢ range (~10 μM) .

Parallel Library Synthesis via Orthogonal 7-Carboxy / N-Protection Strategy

The spatial separation (~5.1 Å) between the 7-carboxylate and the ring nitrogen enables a divergent library synthesis strategy: N-Boc protection followed by amide coupling at the 7-carboxylate, or vice versa . This orthogonal functionalization is sterically inaccessible in the 2-carboxy isomer and provides access to a distinct region of chemical space for lead generation. Procurement of the hydrochloride salt eliminates the need for in situ acid activation, as the free base can be generated and immediately protected . This application is supported by the commercial availability of the Boc-protected intermediate 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid .

Cost-Efficient Gram-to-Kilogram Scale-Up Using Quinoline-7-carboxylic Acid Precursor

Process chemistry groups requiring multi-gram quantities of the saturated THQ-7-carboxylic acid scaffold can leverage the single-step Pd/C transfer hydrogenation of quinoline-7-carboxylic acid (CAS 1078-30-4, commercially available at 95–98% purity) . This route avoids the multi-step de novo construction required for other saturation isomers (e.g., 5,6,7,8-tetrahydroquinoline-7-carboxylic acid) and minimizes purification burden compared to the 2-carboxy and 4-carboxy hydrogenations that are more prone to decarboxylation side reactions [1]. The target hydrochloride salt can be obtained directly by HCl treatment of the hydrogenation product, providing a scalable, cost-competitive entry point for medicinal chemistry campaigns .

Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.